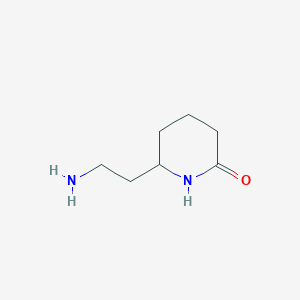
6-(2-Aminoethyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Aminoethyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and presence in various drug molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms piperidine derivatives . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
6-(2-Aminoethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding piperidinones.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of N-substituted piperidines.
科学研究应用
6-(2-Aminoethyl)piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 6-(2-Aminoethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)piperidine
- 1-(2-Aminoethyl)piperidine
- Piperidin-2-one
Uniqueness
6-(2-Aminoethyl)piperidin-2-one is unique due to its specific structure, which allows for distinct interactions with biological targets. Its combination of an aminoethyl group and a piperidinone ring provides unique chemical properties that differentiate it from other piperidine derivatives .
生物活性
6-(2-Aminoethyl)piperidin-2-one, also known as N-(2-aminoethyl)piperidin-2-one, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
- Molecular Formula : C6H12N2O
- Molecular Weight : 128.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with sigma receptors and other targets involved in cellular signaling pathways.
Biological Activities
-
Anticancer Activity
- Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, compounds derived from this structure have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (human liver cancer) and K562 (chronic myeloid leukemia).
- A notable study reported that a related compound exhibited an IC50 value of 4.5 μM against K562 cells, indicating potent anti-proliferative effects .
-
Neuroprotective Effects
- The compound's interaction with sigma receptors suggests potential neuroprotective effects. Sigma receptors are implicated in various neurodegenerative diseases, and modulation of these receptors could lead to therapeutic benefits in conditions such as Alzheimer's disease.
-
Antimicrobial Activity
- Preliminary investigations into the antimicrobial properties of this compound have indicated effectiveness against certain bacterial strains, although further studies are necessary to elucidate the full spectrum of its antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | IC50 = 4.5 μM against K562 cells | |
| Neuroprotective | Modulation of sigma receptors | |
| Antimicrobial | Effective against select bacterial strains |
Case Study: Anticancer Efficacy
In a study exploring the anticancer potential of N-(2-aminoethyl)piperidine derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on HepG2 cells. The most active compound demonstrated an IC50 value of 11.3 μM and induced significant apoptosis in these cells. The mechanism was linked to the inhibition of key signaling pathways involving VEGFR-2 and ERK-2 kinases .
Case Study: Neuroprotective Potential
A recent investigation into the neuroprotective effects of piperidine derivatives highlighted their ability to modulate sigma receptor activity. This modulation was associated with reduced oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurodegeneration .
属性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
6-(2-aminoethyl)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c8-5-4-6-2-1-3-7(10)9-6/h6H,1-5,8H2,(H,9,10) |
InChI 键 |
QWKBLMSXTQZZGW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC(=O)C1)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















